1,3,5-Tris(4-aminophenoxy)benzene

Photosensitive polyimide Dielectric constant Microelectronics packaging

1,3,5-Tris(4-aminophenoxy)benzene (CAS 102852-92-6), commonly abbreviated as TAPOB or 135TAPOB, is a trifunctional aromatic triamine monomer characterized by a 1,3,5-substituted benzene core linked to three 4-aminophenoxy groups. With a molecular formula of C24H21N3O3 and molecular weight of 399.44 g/mol, this compound exhibits a melting point of 88–90 °C and is a white to off-white solid at ambient conditions.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
CAS No. 102852-92-6
Cat. No. B044158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-aminophenoxy)benzene
CAS102852-92-6
Synonyms4,4’,4’’-[1,3,5-Benzenetriyltris(oxy)]trisbenzenamine;  1,3,5-Tris(p-aminophenoxy)benzene;  135TAPOB
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
InChIInChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2
InChIKeyPAPDRIKTCIYHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4-aminophenoxy)benzene (CAS 102852-92-6): High-Performance Polymer Precursor for Advanced Electronics and Gas Separation Applications


1,3,5-Tris(4-aminophenoxy)benzene (CAS 102852-92-6), commonly abbreviated as TAPOB or 135TAPOB, is a trifunctional aromatic triamine monomer characterized by a 1,3,5-substituted benzene core linked to three 4-aminophenoxy groups. With a molecular formula of C24H21N3O3 and molecular weight of 399.44 g/mol, this compound exhibits a melting point of 88–90 °C and is a white to off-white solid at ambient conditions . TAPOB functions primarily as a B3 monomer in A2+B3 polymerization systems, enabling the synthesis of hyperbranched polyimides (HB PIs), covalent organic frameworks (COFs), and crosslinked polymer networks. Its molecular architecture combines a rigid aromatic core with flexible ether linkages, a design that confers both thermal robustness and enhanced processability relative to fully rigid triamine analogs [1].

Why Generic Substitution of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) Fails in High-Performance Polymer Systems


The substitution of 1,3,5-tris(4-aminophenoxy)benzene (TAPOB) with alternative triamine monomers cannot be performed without fundamentally altering polymer network topology and resulting material performance. TAPOB's distinguishing feature is the presence of flexible ether (–O–) linkages between the central benzene core and each terminal aminophenyl group . This structural motif differentiates TAPOB from fully rigid triamines such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) and tris(4-aminophenyl)amine (TAPA). The ether linkages increase rotational freedom, which enhances solubility in organic solvents and permits higher solids loading during polymer processing—a critical parameter for scalable fabrication of polyimide films and membranes [1]. Conversely, the rigid aromatic framework still provides sufficient thermal stability, yielding polymers with 10% weight-loss temperatures exceeding 505 °C [2]. Generic substitution with a fully rigid analog results in markedly reduced organosolubility, narrower processing windows, and compromised film-forming characteristics. The quantitative evidence presented below establishes that TAPOB occupies a specific performance niche that cannot be replicated by its closest structural analogs.

Quantitative Comparative Evidence: 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) Performance Versus Closest Structural Analogs


Dielectric Constant and Coefficient of Thermal Expansion: TAPOB (POB) vs. Tris(4-aminophenyl)benzene (PB) in 6FDA-TFMB Photosensitive Polyimides

In a direct head-to-head comparison within identical 6FDA-TFMB polymer matrices at comparable molar loading (2–3 mol%), the micro-branched crosslinker 1,3,5-tris(4-aminophenoxy)benzene (designated POB in the study) and its fully rigid analog 1,3,5-tris(4-aminophenyl)benzene (designated PB) were evaluated for dielectric and thermomechanical performance. The POB-crosslinked film (PSPI-2) exhibited a dielectric constant (Dk) of 2.77 at 10 GHz and a coefficient of thermal expansion (CTE) of 54.3 ppm °C⁻¹ [1]. The PB-crosslinked film (PSPI-3) achieved a lower Dk of 2.62 at 10 GHz but exhibited a higher CTE of 59.4 ppm °C⁻¹ [1].

Photosensitive polyimide Dielectric constant Microelectronics packaging

Gas Separation Selectivity: 6FDA-TAPOB Hyperbranched Polyimide vs. 6FDA-TPEQ/TPER Linear Polyimide Analogs

In a cross-study comparison of gas transport properties, hyperbranched polyimide synthesized from TAPOB (6FDA-TAPOB) was evaluated against linear-type polyimides prepared from structurally analogous diamines—1,4-bis(4-aminophenoxy)benzene (TPEQ) and 1,3-bis(4-aminophenoxy)benzene (TPER)—using the same dianhydride (6FDA). The 6FDA-TAPOB hyperbranched polyimide exhibited a fractional free volume (FFV) higher than the linear-type analogs, indicating looser molecular chain packing attributable to the hyperbranched architecture [1]. Despite reduced segmental mobility, 6FDA-TAPOB displayed considerably high gas solubility, yielding effective O₂/N₂ selectivity that the authors attribute to the unique size and distribution of free volume holes arising from the characteristic hyperbranched structure [1].

Gas separation membrane O₂/N₂ selectivity Hyperbranched polyimide

Mechanical Properties and Dielectric Performance: TAPOB-Crosslinked Polyimide Reference vs. POSS-Crosslinked Polyimide Films

A systematic investigation of polyimide film systems employed 1,3,5-tris(4-aminophenoxy)benzene (designated TAB in the study) as a crosslinked reference benchmark against aminophenyl POSS-crosslinked networks of varying functionalities. The TAB-crosslinked reference film established baseline performance metrics against which POSS-hybrid systems were quantitatively evaluated [1]. Medium amino-functionality POSS-crosslinked films (PI-5NH₂-OPS) achieved a tensile strength of 139.06 MPa and modulus of 8.61 GPa, while low amino-functionality POSS films (PI-3NH₂-OPS) attained a dielectric constant of 2.44 at 10 MHz [1].

Polyimide film Dielectric constant Tensile strength

Organosolubility Enhancement: 6FDA-TAPOB-BTDA Co-polyimide vs. TAPOB-BTDA Polyimide

In a direct head-to-head comparison of organosolubility, a 6FDA-TAPOB-BTDA-2,6-dimethylaniline co-polyimide synthesized via stage addition copolymerization exhibited substantially improved solubility relative to the polymer based on TAPOB-BTDA-2,6-dimethylaniline without the 6FDA core incorporation [1]. The solid content achievable in polymer solutions increased from 8 wt% to over 15 wt% in both N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) [1].

Organosolubility Photosensitive polyimide Polymer processing

Procurement-Relevant Application Scenarios for 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB)


Micro-branched Crosslinked Photosensitive Polyimides for Advanced Semiconductor Packaging

TAPOB (designated POB) functions as a micro-branched crosslinker in 6FDA-TFMB photosensitive polyimide systems, where it enables precise control over crosslinking density and topological heterogeneity. At 2 mol% loading, TAPOB-crosslinked films achieve a dielectric constant of 2.77 at 10 GHz and a coefficient of thermal expansion of 54.3 ppm °C⁻¹ [1]. This CTE value is 8.6% lower than that achieved with the fully rigid analog 1,3,5-tris(4-aminophenyl)benzene (PB) at comparable loading [1]. The reduced CTE minimizes thermomechanical mismatch with silicon substrates, making TAPOB the preferred crosslinker selection for applications requiring enhanced dimensional stability in multilayer packaging architectures.

Hyperbranched Polyimide Gas Separation Membranes with Enhanced O₂/N₂ Selectivity

TAPOB-derived hyperbranched polyimides (6FDA-TAPOB) exhibit a higher fractional free volume (FFV) compared to linear polyimide analogs prepared from structurally related diamines TPEQ and TPER with the same 6FDA dianhydride [2]. The characteristic hyperbranched architecture creates a unique free volume size and distribution that enables effective O₂/N₂ selectivity despite reduced segmental mobility [2]. This performance attribute is directly attributable to TAPOB's trifunctional B3 monomer structure and cannot be achieved with linear diamine monomers. Composite membranes employing 6FDA-TAPOB selective layers have demonstrated H₂/CH₄ selectivity (α = 228) and O₂/N₂ selectivity (α = 6.4) [3], positioning TAPOB-based polyimides as viable candidates for air separation and hydrogen recovery applications.

High-Solids Photosensitive Polyimide Formulations for Lithographic Patterning

TAPOB-based hyperbranched co-polyimides incorporating 6FDA into the macromolecular core achieve solids loadings exceeding 15 wt% in NMP and DMF processing solvents, representing an 87.5% improvement over TAPOB-BTDA polymers without core modification (8 wt% limit) [4]. This enhanced organosolubility directly reduces solvent consumption and enables more efficient film casting operations. The resulting photosensitive polyimides maintain lithographic resolution better than 3 μm [4], making TAPOB-containing formulations suitable for high-throughput manufacturing of microelectronic device layers where both processing economy and pattern fidelity are critical procurement considerations.

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